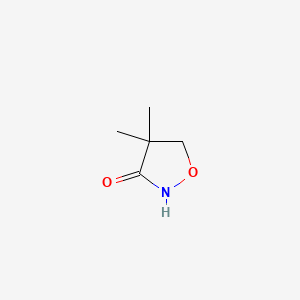

4,4-Dimethyl-1,2-oxazolidin-3-one

Description

Overview of the Oxazolidinone Heterocycle in Contemporary Chemical Research

Oxazolidinones are a class of five-membered heterocyclic compounds that incorporate both nitrogen and oxygen atoms within the ring. researchgate.net Depending on the relative positions of the heteroatoms and the carbonyl group, different isomers exist, such as 2-oxazolidinones, 3-oxazolidinones, and 4-oxazolidinones. researchgate.net Of these, the 2-oxazolidinone (B127357) scaffold has been the most extensively studied, particularly in the realm of medicinal chemistry. epa.gov

The significance of the oxazolidinone ring in modern research is largely underscored by its presence in a number of biologically active molecules. epa.gov This heterocycle can act as a bioisostere for other chemical groups like amides and carbamates, conferring favorable drug-like properties. researchgate.net A major area of application for oxazolidinone derivatives is in the development of antibacterial agents. epa.gov Furthermore, chiral oxazolidinones have proven to be invaluable as auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. williams.edu The versatility of this scaffold continues to drive research into new synthetic methods and applications across various domains of chemical science. epa.gov

Historical Context of Oxazolidinone Synthetic Methodologies and Chemical Applications

The first report of an oxazolidinone compound dates back to 1888. researchgate.net Early synthetic strategies often involved the reaction of ethanolamines with phosgene (B1210022) or its equivalents. researchgate.net Over the years, a multitude of synthetic routes have been developed to access the oxazolidinone core, including chiral resolution methods and cyclization reactions from various precursors. orgsyn.org

A pivotal development in the history of oxazolidinones was the discovery of their potent antibacterial activity. This led to the development of linezolid (B1675486), the first clinically approved antibiotic of the oxazolidinone class in 2000. nih.govsynhet.com This milestone spurred intensive research into structure-activity relationships, leading to the synthesis of second-generation and subsequent analogues with improved properties. nih.gov Beyond their use as antibiotics, oxazolidinones, particularly chiral variants, gained prominence as "Evans auxiliaries" for asymmetric synthesis, a concept that has had a profound impact on modern organic chemistry. williams.edu These auxiliaries allow for highly diastereoselective alkylation, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. williams.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXRXRHXOZHHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348985 | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-07-6 | |

| Record name | 4,4-Dimethyl-3-isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2-oxazolidin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4,4 Dimethyl 1,2 Oxazolidin 3 One and Its Derivatives

Advanced Methodologies for Oxazolidinone Ring Formation

The construction of the oxazolidinone ring can be achieved through various sophisticated chemical transformations. These methods are broadly categorized into cycloaddition reactions, which build the ring from multiple components, and intramolecular cyclizations, which form the ring from a single linear precursor.

Cycloaddition Reactions in Oxazolidinone Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to heterocyclic synthesis. mdpi.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, rapidly building molecular complexity. For oxazolidinone synthesis, several cycloaddition strategies have been developed, utilizing different starting materials to form the core five-membered ring.

The [3+2] cycloaddition of isocyanates and epoxides is a highly efficient and atom-economic route to 2-oxazolidinones. This method is advantageous due to the commercial availability of a wide variety of both starting materials. The reaction can be catalyzed by various systems, including metal catalysts and, more recently, organocatalysts, which avoid the issues of toxic metals.

Bifunctional phase-transfer catalysts (PTCs) that incorporate a quaternary ammonium (B1175870) salt center and a hydrogen-bond donor group (like urea (B33335) or thiourea) have proven effective. These catalysts facilitate the reaction by synergistically activating the substrates. A series of these bifunctional PTCs have been shown to catalyze the coupling reaction in good to high yields.

Organocatalytic systems employing squaramides in conjunction with a quaternary ammonium salt also provide a metal-free pathway to oxazolidinones under neat (solvent-free) conditions. This approach circumvents the need for high temperatures and laborious catalyst synthesis often associated with metal-catalyzed methods.

Table 1: Examples of [3+2] Cycloaddition of Isocyanates and Epoxides Data is illustrative and compiled from representative literature.

| Epoxide Substrate | Isocyanate Substrate | Catalyst System | Conditions | Yield |

| Phenyl Glycidyl Ether | Phenyl Isocyanate | Bifunctional Urea-PTC (2.5 mol%) | PhCl, 100°C, 12h | High |

| Propylene Oxide | Naphthyl Isocyanate | Squaramide/Quaternary Ammonium Salt | Neat, 80°C | Good |

| (R)-Glycidyl Butyrate (B1204436) | Various Aryl Isocyanates | Organocatalyst | Solvent-free | High |

The coupling of aziridines with carbon dioxide (CO₂) is a prominent method for oxazolidinone synthesis, falling under the umbrella of CO₂ fixation chemistry. This reaction is 100% atom-economical but often faces a high activation barrier, necessitating the use of catalytic systems. researchcommons.org

A wide range of catalysts have been developed to promote this transformation under milder conditions. These include:

Ionic Liquids: Systems like PEG₆₀₀₀(NBu₃Br)₂ can catalyze the reaction of 1-alkyl-2-arylaziridines with CO₂ under high pressure and solvent-free conditions, yielding primarily 5-aryl-2-oxazolidinones.

Metal Catalysts: Inexpensive and stable metal salts such as ZrOCl₂·8H₂O have been used to catalyze the cycloaddition with high regioselectivity. uchicago.edu Aluminium(salphen) complexes have also been employed, allowing the reaction to proceed at lower pressures (1-10 bar) and temperatures (50-100 °C). organic-chemistry.org

Organocatalysts: Amino acids like L-Histidine and proline have been shown to catalyze the reaction under neat conditions. uchicago.edu The proposed mechanism involves the activation of the aziridine (B145994) ring through hydrogen bonding. uchicago.edu

Interestingly, a catalyst-free synthesis of 5-aryl-2-oxazolidinones has been developed at ambient temperature and atmospheric CO₂ pressure. researchcommons.org This procedure involves the direct transfer of a pre-formed amine/CO₂ adduct (carbamate) to a dimethylsulfonium salt, which serves as an aziridine precursor. researchcommons.org

Table 2: Catalytic Systems for Aziridine and CO₂ Cycloaddition Data is illustrative and compiled from representative literature.

| Aziridine Substrate | Catalyst | CO₂ Pressure | Temperature | Regioisomer |

| 1-Alkyl-2-arylaziridine | PEG₆₀₀₀(NBu₃Br)₂ | 8 MPa | 100°C | 5-Aryl (major) |

| 1-Alkyl-2-arylaziridine | ZrOCl₂·8H₂O (5 mol%) | 6 MPa | 100°C | 5-Aryl |

| N-aryl/alkyl aziridines | Aluminium(salphen) complex | 1-10 bar | 50-100°C | High |

| 1-Alkyl-2-arylaziridine | L-Histidine | 6 MPa | 80°C | 5-Aryl |

A conceptually novel strategy for oxazolidinone synthesis involves the cyclization of propargylic amines with carbon dioxide. This method typically requires a metal catalyst to activate the alkyne functionality towards nucleophilic attack by the in situ-formed carbamate (B1207046).

Silver-catalyzed reactions have been shown to efficiently incorporate CO₂ into various propargylic amines under mild conditions to produce the corresponding (Z)-alkenylidene oxazolidinone derivatives in high yields. Similarly, copper(I)-based catalysts, including a stable copper(I) iodide thorium-based metal-organic framework (MOF), can effectively catalyze the cyclization under ambient conditions. A CuBr/ionic liquid system has also been developed for a three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to yield oxazolidinones.

Table 3: Metal-Catalyzed Synthesis from Propargylic Amines and CO₂ Data is illustrative and compiled from representative literature.

| Propargylic Amine | Catalyst System | CO₂ Conditions | Product Type |

| Various | AgOAc/DMAP | Mild | (Z)-Vinyloxazolidinone |

| Various | Cu(I) Iodide-Th-MOF | Ambient | Alkenylidene oxazolidinone |

| Phenylpropargylamine | Pd-catalyst / CsHCO₃ | Carbonate Salt as CO₂ source | Alkynyl-substituted oxazolidinone |

A unique approach to oxazolidinone synthesis involves a rhodium-catalyzed annulation reaction between 2-pyrrolyl/indolylanilines and vinylene carbonate. This transformation proceeds via a C-H bond functionalization followed by an intramolecular ring-opening and cyclization cascade. A notable feature of this reaction is that the vinylene carbonate acts as a synthon where only a single oxygen atom is eliminated, rather than the more common loss of CO₂ or CO₃. This method provides access to complex, fused oxazolidinone structures in moderate to good yields.

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a powerful alternative to cycloaddition for constructing the oxazolidinone ring. This strategy involves designing a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction.

One common method is the cyclization of carbamates derived from amino alcohols. For example, an efficient sequential process involves the intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling to furnish N-aryl oxazolidinones. Another pathway involves the intramolecular cyclization of oxazolidinones themselves, where they act as electrophiles. The cyclization of oxazolidinones with adjacent carbanions (stabilized by sulfones, for instance) can produce functionalized lactams, demonstrating the utility of the oxazolidinone ring as a reactive intermediate. researchgate.net

A distinct metal-free approach utilizes a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are derived from α-amino acids. frontiersin.orgnih.gov Using an ecofriendly catalyst like silica-supported perchloric acid (HClO₄-SiO₂), this method enables the synthesis of various 1,3-oxazinane-2,5-diones, which are six-membered ring analogues, under mild conditions and in good yields. frontiersin.orgnih.gov While this produces a related structure, the underlying principle of intramolecular cyclization of an amino acid-derived precursor is a key strategy in the field. frontiersin.orgnih.gov

Palladium-Catalyzed Oxidative Cyclizations

Palladium catalysis is a powerful tool for constructing oxazolidinone rings through oxidative cyclization reactions. These methods often involve the formation of new carbon-nitrogen and carbon-oxygen bonds in a controlled manner.

A prominent strategy involves the palladium(II)-catalyzed oxidative cyclization of allylic carbamates. diva-portal.org This approach provides access to a variety of oxazolidinones in high yields and with excellent diastereoselectivity. A critical aspect of these catalytic cycles is the reoxidation of the palladium(0) species back to the active palladium(II) state, which can be accomplished using oxidants such as p-benzoquinone (BQ) or environmentally benign molecular oxygen. diva-portal.org

Another approach is the Pd(0)-catalyzed cyclization of cyclic biscarbamates. nih.gov The proposed mechanism for this transformation involves a sequence of metal-olefin complexation, ionization to form a π-allyl palladium intermediate, nucleophilic substitution by the carbamate, and decomplexation to release the oxazolidinone product. nih.gov

More complex, multi-component reactions have also been developed. An efficient [3 + 1 + 1] tandem cyclization of vinyl oxiranes with organic azides and carbon monoxide (CO) is catalyzed by palladium, producing useful oxazolidinones under mild, additive-free conditions. rsc.org This method is noted for its atom and step economy. The reaction is believed to proceed through an in situ generated isocyanate intermediate. rsc.org

Furthermore, palladium catalysts enable the three-component reaction of propargylamines, aryl halides, and carbon dioxide (CO₂), often at atmospheric pressure, to yield highly functionalized 5-methylene-1,3-oxazolidin-2-ones. nih.govrsc.org These reactions are highly atom-economic, capable of forming up to four new bonds in a single operation, and provide stereocontrolled access to complex oxazolidinone structures. nih.govrsc.org

| Catalyst System | Substrates | Reaction Type | Key Features | Yield | Ref |

| [PdCl₂(dppf)] / NaOtBu | Propargylamine, Iodobenzene, CO₂ | Carboxylation-Cyclization-Coupling | Atmospheric CO₂ pressure; mild conditions (40 °C) | Moderate | nih.gov |

| Pd(OAc)₂ / BQ | Dienallenes, Water | Oxidative Carbocyclization | Forms hydroxylated carbocycles; compatible with O₂ as oxidant | High | diva-portal.org |

| Pd₂(dba)₃ / P(OiPr)₃ | Cyclic Biscarbamate | Intramolecular Cyclization | Stereospecific; proceeds via π-allyl intermediate | 58% | nih.gov |

| Pd₂(dba)₃ / dppf | Vinyl Oxirane, Tosyl Azide, CO | [3+1+1] Cyclization | Additive- and base-free; atom-economical | 73% (for an arylated derivative) | rsc.org |

Hypervalent Iodine Mediated Cyclizations

Hypervalent iodine reagents have emerged as effective mediators for the cyclization of N-allylcarbamates to form oxazolidinones. hud.ac.ukworktribe.comhud.ac.uk This method is applicable to a wide range of substrates, including those with aryl groups bearing either electron-donating or electron-withdrawing substituents. hud.ac.ukresearchgate.net

Research has shown that using a modified version of Koser's reagent can be crucial for achieving high yields in these cyclization reactions. hud.ac.ukresearchgate.net The reaction mechanism is thought to commence with the activation of the alkene double bond by the iodine(III) species, which subsequently triggers the intramolecular cyclization by the carbamate's oxygen atom. researchgate.netbeilstein-journals.org

Preliminary studies into an enantioselective variant of this reaction using a chiral iodane (B103173) have shown promising results, yielding an oxazolidinone product with an encouraging 62% enantiomeric excess (ee). hud.ac.uk

| Substrate (N-Allylcarbamate) | Reagent | Conditions | Product | Yield | Ref |

| N-allyl-4-nitrobenzamide | Modified Koser's reagent | HFIP, 50 °C | 5-((4-nitrophenyl)oxymethyl)-2-oxazolidinone | 95% | hud.ac.ukresearchgate.net |

| N-allyl-4-methoxybenzamide | Modified Koser's reagent | HFIP, 50 °C | 5-((4-methoxyphenyl)oxymethyl)-2-oxazolidinone | 85% | hud.ac.ukresearchgate.net |

| N-allyl-4-(trifluoromethyl)benzamide | Modified Koser's reagent | HFIP, 50 °C | 5-((4-(trifluoromethyl)phenyl)oxymethyl)-2-oxazolidinone | 81% | hud.ac.ukresearchgate.net |

| N-allyl-2-naphthamide | Modified Koser's reagent | HFIP, 50 °C | 5-((naphthalen-2-yl)oxymethyl)-2-oxazolidinone | 91% | hud.ac.ukresearchgate.net |

Cyclization of Amino Alcohol Carbamates

The direct cyclization of amino alcohols and their carbamate derivatives is a fundamental approach to synthesizing oxazolidinones. This can be achieved using various carbonyl sources and activating agents.

One straightforward method involves reacting amino alcohols with diethyl carbonate. nih.gov Studies have shown that this reaction preferentially forms the five-membered oxazolidinone ring via a 5-Exo-Trig cyclization, which is kinetically favored over the formation of larger six- or seven-membered rings. nih.gov

A greener alternative utilizes carbon dioxide (CO₂) as the carbonyl source. For this transformation to proceed efficiently under mild conditions, an activating agent is typically required. The use of p-toluenesulfonyl chloride (TsCl) in the presence of a base facilitates the cyclization of amino alcohols with CO₂, affording 2-oxazolidinones in good yields and with high stereoselectivity. rsc.org The mechanism involves tosylation of the alcohol to improve its leaving group character, followed by an intramolecular Sₙ2-type ring-closing. rsc.org

To avoid highly reactive activating agents, milder dehydrating reagents have been explored. n-Butyl chloride has been identified as a robust and selective reagent for this purpose. acs.org The reaction with amino alcohols and CO₂ proceeds through the formation of a linear butyl carbamate intermediate, which then cyclizes upon heating to yield the oxazolidinone with retention of stereochemistry. acs.org

| Amino Alcohol | Reagent System | Key Feature | Yield | Ref |

| 2-(phenylamino)ethan-1-ol | CO₂, TsCl, Base | Direct use of CO₂; mild conditions | Good | rsc.org |

| Various 1,2-amino alcohols | CO₂, n-BuCl, Base | Mild dehydrating agent; stereoretentive | 17-98% | acs.org |

| trans-2-aminocyclohexanol | Diethyl Carbonate, K₂CO₃ | Preferential 5-membered ring formation | - | nih.gov |

Rearrangement-Based Syntheses (e.g., Epoxy Esters, Propargylic Carbamates)

Rearrangement reactions provide elegant pathways to the oxazolidinone scaffold, often constructing the heterocyclic ring with high levels of control.

A notable example is the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates, which yields 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org Cationic Au(I) complexes are also effective in converting N-Boc-protected alkynylamines into the corresponding alkylidene 2-oxazolidinones. organic-chemistry.org Palladium catalysts have also been employed for the rearrangement of related propargylic substrates. organic-chemistry.org

The aza-Payne-type rearrangement of epoxy amines, when reacted with carbon dioxide, offers an atom-economical route to 5-hydroxymethyl oxazolidinones. njtech.edu.cn This transformation can be catalyzed by organocatalysts, which facilitate the rearrangement and subsequent cyclization.

In a different strategic approach, the Beckman rearrangement has been used as a key step in the asymmetric synthesis of the antibiotic linezolid (B1675486) and its analogues. researchgate.netnih.govacs.orgacs.org This strategy involves the rearrangement of an oxime precursor to form the crucial amide bond within the oxazolidinone ring structure, demonstrating the utility of classic name reactions in complex molecule synthesis. researchgate.netnih.govacs.orgacs.orgnih.gov

Organocatalytic Approaches to Oxazolidinone Synthesis

Organocatalysis has emerged as a powerful platform for the synthesis of oxazolidinones, prized for its operational simplicity and environmentally friendly nature. acs.org These methods often allow for high levels of enantioselectivity.

An efficient, catalytic asymmetric synthesis of the antibacterial agent linezolid has been developed using organocatalysis as the cornerstone. researchgate.netnih.govacs.org This route features a highly enantioselective proline-catalyzed aldol (B89426) reaction to set a key stereocenter, followed by a Beckman rearrangement to construct the heterocyclic ring. researchgate.netnih.govacs.orgacs.org

For conversions utilizing CO₂, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been employed as a highly stable and recyclable organocatalyst. rsc.org This system effectively catalyzes the conversion of epoxy amines into various 2-oxazolidinone (B127357) scaffolds in a continuous flow process, combining the use of CO₂ as a green C1 source with a halide-free approach. rsc.org

Furthermore, novel binary organocatalysts have been designed for oxazolidinone synthesis. A halide-free, pyridinolate-based ion pair catalyst, consisting of a hydrogen-bond donor and a hydrogen-bond acceptor, was developed for the aza-Payne-type rearrangement of epoxy amines with atmospheric CO₂. njtech.edu.cn This catalyst is believed to operate through a dual activation mechanism, polarizing the epoxide's oxygen atom while simultaneously activating the amine's N-H bond to facilitate CO₂ insertion. njtech.edu.cn

| Catalyst | Substrates | Reaction Type | Key Features | Yield | Ref |

| Polystyrene-supported TBD | Epoxy amines, CO₂ | Cyclization | Recyclable catalyst, continuous flow, halide-free | High | rsc.org |

| L-proline | Aldehyde, Ketone | Asymmetric Aldol Reaction | Key step in multi-step synthesis of chiral oxazolidinones | High ee | researchgate.netnih.gov |

| TBDH+/4-OP⁻ ion pair | Epoxy amine, CO₂ | Aza-Payne Rearrangement/Cyclization | Halide-free, dual activation mechanism, atmospheric pressure | 72-97% | njtech.edu.cn |

Metal-Catalyzed Syntheses (beyond Palladium)

While palladium is prominent, a variety of other metals effectively catalyze the formation of oxazolidinones, each enabling distinct transformations.

Copper: Copper catalysts are versatile in oxazolidinone synthesis. A CuBr/Ionic Liquid system has been developed for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂, operating efficiently even at atmospheric pressure. mdpi.com Copper(II) acetate (B1210297) catalyzes the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO, providing access to α-oxygenated derivatives. nih.gov Additionally, copper catalysis can be used for cross-coupling reactions to further functionalize the oxazolidinone ring after its formation. organic-chemistry.org

Gold: Cationic gold(I) complexes are particularly effective for activating alkyne functionalities. They catalyze the rearrangement of propargylic tert-butylcarbamates and the cyclization of N-Boc-protected alkynylamines to produce various alkylidene 2-oxazolidinones under very mild conditions. organic-chemistry.org

Cobalt: A cobalt-catalyzed cyclization of alkenyl carbamates and isoureas has been developed to synthesize five- and six-membered cyclic carbamates. This reaction proceeds through a mechanism involving transition-metal hydrogen atom transfer and radical-polar crossover. organic-chemistry.org

Iridium: Excited-state iridium photocatalysts can mediate amide activation through a concerted proton-coupled electron transfer (PCET) process. This allows a reactive amidyl radical to form in the presence of a weak base, which then readily adds to a pendant alkene to form the heterocyclic ring. organic-chemistry.org

Magnesium/Iron: Heterogeneous catalysts, such as binary Mg/Fe oxides prepared by co-precipitation, have been shown to be effective for the synthesis of 2-oxazolidinones from epoxides and carbamates. ionike.com These solid catalysts can be easily recovered using an external magnetic field and reused without significant loss of activity. ionike.com

| Metal | Catalyst System | Reaction Type | Substrates | Ref |

| Copper | CuBr / [C₄C₁im][OAc] | Three-component cyclization | Propargylic alcohols, 2-aminoethanols, CO₂ | mdpi.com |

| Gold | [Au(I) complex] | Rearrangement / Cyclization | Propargylic carbamates / N-Boc-alkynylamines | organic-chemistry.org |

| Cobalt | Co(acac)₂ / DTBMP / PhSiH₃ | Hydroamidation | Alkenyl carbamates | organic-chemistry.org |

| Iridium | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Photocatalytic Cyclization | Amide with pendant alkene | organic-chemistry.org |

| Mg/Fe | MgFe-400 oxide | Cyclization | Epoxides, Carbamates | ionike.com |

Catalyst-Free and Green Chemistry Approaches in Oxazolidinone Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for oxazolidinone synthesis. These approaches focus on using benign reagents, reducing waste, and minimizing energy consumption.

One of the most important green strategies is the use of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock, replacing hazardous reagents like phosgene (B1210022). researchgate.netrsc.org Many of the metal-catalyzed and organocatalytic methods previously discussed incorporate CO₂. nih.govrsc.orgrsc.orgmdpi.com

Truly catalyst-free methods have been developed, although they often require forcing conditions. For instance, the coupling of propargylic alcohols, primary amines, and CO₂ can proceed without any catalyst or solvent at elevated temperature (120 °C) and pressure (14 MPa), where the amine substrate itself acts as the base. rsc.org

Other green approaches include:

Solvent-Free Reactions: The development of catalytic systems that operate under solvent-free conditions is highly desirable to reduce environmental pollution. rsc.org

Recyclable Catalysts: The use of heterogeneous catalysts, such as the Mg/Fe oxides, or catalysts immobilized on solid supports, like polystyrene-TBD, allows for easy separation and reuse, improving process sustainability. rsc.orgionike.com

Benign Media: Deep eutectic solvents (DESs) have been employed as environmentally benign reaction media and catalysts for the synthesis of oxazolidinones from epoxides, amines, and dimethyl carbonate. researchgate.net

Electrosynthesis: An electrochemically mediated carboxylative cyclization of allylic amines with CO₂ provides a method to form 2-oxazolidinones while preserving unsaturation in the side chain. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, offering a more energy-efficient alternative to conventional heating. organic-chemistry.orgscirp.org An air-assisted, microwave-irradiated process has been reported for oxazolidine (B1195125) synthesis, where ambient air is thought to facilitate the formation of a catalytic acidic species in situ. scirp.org

Stereoselective Synthesis of Oxazolidinone Scaffolds

The control of stereochemistry is paramount in modern drug discovery and development. The synthesis of chiral oxazolidinone scaffolds, including those with a 4,4-dimethyl substitution pattern, has been the subject of intensive research. These efforts are broadly categorized into enantioselective and diastereoselective approaches, aiming to produce single enantiomers or diastereomers with high purity.

Enantioselective Approaches

Enantioselective synthesis of oxazolidinone scaffolds can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, and kinetic resolution.

One notable approach involves the kinetic resolution of racemic 2-oxazolidinones through catalytic, enantioselective N-acylation. Research has shown that gem-dimethyl substituted substrates can exhibit higher selectivities in these resolutions. rsc.org For instance, a highly effective kinetic resolution of chiral 2-oxazolidinones has been achieved using a specially designed catalyst, providing a practical route to enantiomerically pure forms of these compounds. rsc.org This method is particularly significant as it allows for the separation of enantiomers from a racemic mixture, which is often more accessible than undertaking a full asymmetric synthesis.

Another strategy relies on the use of chiral building blocks. For example, enantiomerically pure functionalized oxazolidinones can be prepared from commercially available chiral aziridines. williams.eduresearchgate.net This method involves the regioselective ring-opening of the aziridine followed by intramolecular cyclization. researchgate.net While not directly resulting in a 4,4-dimethyl substituted pattern, the principles can be extended to appropriately substituted aziridine precursors.

Furthermore, chiral organoselenium compounds have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. researchgate.net This method offers a convenient pathway to chiral oxazolidinones, although its direct application to the synthesis of 4,4-dimethyl-1,2-oxazolidin-3-one would depend on the availability of the corresponding gem-disubstituted alkene.

The following table summarizes key findings in the enantioselective synthesis of oxazolidinone derivatives.

| Method | Key Features | Selectivity | Reference |

| Kinetic Resolution via N-Acylation | Use of a chiral catalyst to selectively acylate one enantiomer of a racemic oxazolidinone. gem-Dimethyl substitution can enhance selectivity. | High enantioselectivity reported for various substrates. | rsc.org |

| From Chiral Aziridines | Synthesis from enantiomerically pure aziridine-2-methanols via intramolecular cyclization with phosgene. | High, as the stereochemistry of the starting material is transferred to the product. | williams.eduresearchgate.net |

| Organoselenium Catalysis | Enantioselective synthesis from N-Boc amines and alkenes catalyzed by chiral organoselenium compounds. | Good to excellent enantioselectivity reported. | researchgate.net |

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For oxazolidinone scaffolds, this is often achieved by controlling the approach of a reactant to a chiral center or by using a chiral auxiliary to direct the stereochemical outcome of a reaction.

A powerful strategy for the diastereoselective construction of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol reaction and a Curtius rearrangement, followed by in situ intramolecular ring closure. nih.gov This tandem approach allows for the efficient and direct synthesis of optically active oxazolidinones with good to excellent conversions. nih.gov

Another method involves the intramolecular acylnitrene-mediated aziridination of an appropriate precursor to furnish a bicyclic aziridine with high diastereoselectivity. This intermediate can then be converted to the desired 4,5-disubstituted oxazolidinone through a series of steps including nucleophilic aziridine ring opening. arkat-usa.org

The synthesis of novel tetra- and pentacyclic annulated coumarino-δ-sultam isoxazolidine (B1194047) derivatives has been achieved with high diastereoselectivity via intramolecular 1,3-dipolar cycloadditions of nitrones or azomethine ylides. nih.gov While this example does not directly produce a simple this compound, it highlights a sophisticated method for achieving high diastereocontrol in the formation of related heterocyclic systems.

The table below presents a summary of diastereoselective synthesis strategies for oxazolidinone scaffolds.

| Method | Description | Diastereoselectivity | Reference |

| Asymmetric Aldol/Curtius Rearrangement | A tandem reaction sequence for the direct and diastereoselective construction of 4,5-disubstituted oxazolidin-2-ones. | Good to excellent conversions and diastereoselectivity. | nih.gov |

| Intramolecular Acylnitrene Aziridination | Formation of a bicyclic aziridine intermediate with high diastereoselectivity, which is then converted to the oxazolidinone. | Very good diastereoselectivity reported. | arkat-usa.org |

| Intramolecular 1,3-Dipolar Cycloaddition | Synthesis of complex annulated isoxazolidine derivatives with high diastereocontrol. | High diastereoselectivity. | nih.gov |

Derivatization and Functionalization of the this compound Core

Once the this compound scaffold is synthesized, its further derivatization and functionalization are key to accessing a diverse range of molecules. These transformations can be broadly classified into N-acylation, regioselective substitution at the oxazolidinone ring, and ring-opening reactions.

N-Acylation Strategies

N-acylation of the oxazolidinone nitrogen is a fundamental transformation, often used to introduce a variety of functional groups or to activate the molecule for further reactions. Several methods have been developed to achieve this transformation efficiently.

A mild and effective method for the N-acylation of oxazolidinones employs acid fluorides in the presence of mild bases such as diisopropylethylamine (iPr2NEt) or triethylamine (B128534) (NEt3). nih.govrsc.org This approach provides high yields of the desired N-acylated products. nih.gov

Another innovative approach involves the use of aerobic oxidative N-heterocyclic carbene (NHC) catalysis. This method allows for the N-acylation of oxazolidinones with aldehydes under mild, aerobic conditions, avoiding the need for pre-functionalized and often hazardous substrates. nih.govresearchgate.net The reaction demonstrates a broad substrate scope and affords good to excellent yields. nih.govresearchgate.net

Lithium-initiated imide formation offers a simple and efficient method for the N-acylation of 2-oxazolidinones. youtube.com Additionally, electrogenerated bases (EGBs) have been successfully employed for the deprotonation of oxazolidinones, followed by the addition of an acylating agent, leading to high yields of N-acylated products without epimerization. wikipedia.org

The following table summarizes various N-acylation strategies for oxazolidinones.

| Method | Reagents | Key Advantages | Reference |

| Acid Fluorides | Acid fluoride, iPr2NEt or NEt3 | Mild reaction conditions, high yields. | nih.govrsc.org |

| Aerobic Oxidative NHC Catalysis | Aldehyde, NHC catalyst, base, oxidant | Mild, environmentally friendly, broad substrate scope. | nih.govresearchgate.net |

| Lithium-Initiated Imide Formation | Lithium base, acylating agent | Simple and efficient. | youtube.com |

| Electrogenerated Bases (EGBs) | EGB, acylating agent | Mild, high yields, avoids epimerization. | wikipedia.org |

| DMAP Catalysis | Propionic anhydride, DMAP | Mild conditions for acylation. | juniperpublishers.com |

Regioselective Substitution Reactions at the Oxazolidinone Ring

Regioselective substitution reactions allow for the introduction of functional groups at specific positions on the oxazolidinone ring, further expanding its chemical diversity. The primary sites for substitution are the nitrogen atom and the carbon atoms of the ring.

Alkylation is a common substitution reaction. The alkylation of N-acyloxazolidinones, for instance, can proceed with high diastereoselectivity. Deprotonation of the N-acyl group creates an enolate that can be alkylated, with the stereochemical outcome often directed by the chiral auxiliary. williams.edu While this is technically a substitution on the acyl group, it is a key functionalization strategy for these systems. The regioselectivity of alkylation (N- vs. C-alkylation) can be influenced by factors such as the nature of the base, solvent, and alkylating agent. In general, harder electrophiles tend to favor O-alkylation of the enolate, while softer electrophiles favor C-alkylation.

Halogenation represents another important substitution reaction. Microwave-assisted, palladium-catalyzed regioselective halogenation of related benzoxazinone (B8607429) systems has been demonstrated using N-halosuccinimides. rsc.orgnih.gov The nitrogen atom of the heterocyclic ring acts as a directing group, leading to halogenation at a specific position on the aromatic ring. While this is not directly on the oxazolidinone ring itself, it showcases a strategy for regioselective functionalization of a larger scaffold containing the oxazolidinone moiety. The principles of directed C-H functionalization could potentially be applied to the oxazolidinone ring itself, depending on the electronic properties and the presence of suitable directing groups.

The synthesis of 5-substituted-4,4-dimethyl-1,2-oxazolidin-3-ones would typically involve starting with a precursor that already contains the desired C5 substituent or a group that can be readily converted to it. For example, starting from a suitable β-hydroxy-β,β-dimethyl ester or acid, one could envision a cyclization strategy to form the desired substituted oxazolidinone.

Ring-Opening Transformations of Oxazolidinones

The oxazolidinone ring can be strategically opened to reveal a variety of functionalized acyclic structures, making it a valuable synthetic intermediate. These ring-opening reactions often proceed with high regio- and stereoselectivity.

A significant ring-opening transformation is the decarboxylative ring-opening of 2-oxazolidinones to produce β-chalcogen amines. This reaction, promoted by in situ generated chalcogenolate anions, provides a facile and modular synthesis of β-selenoamines, β-telluroamines, and β-thioamines with good structural diversity and high yields.

Furthermore, the stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols, catalyzed by acid, is an effective method for synthesizing 2-amino ethers. The diastereoselectivity of this transformation is often high, particularly with primary and secondary alcohols.

Reductive ring-opening of oxazolidinones can also be employed to generate chiral diols, which are valuable building blocks in organic synthesis. The choice of reducing agent and reaction conditions can influence the outcome of the reaction.

The table below provides an overview of key ring-opening transformations of oxazolidinones.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Decarboxylative Ring-Opening | Chalcogenolate anions | β-Chalcogen amines | |

| Acid-Catalyzed Ring-Opening of Fused Aziridines | Alcohols, acid catalyst | 2-Amino ethers | |

| Reductive Ring-Opening | Reducing agents | Chiral diols |

Mechanistic Investigations of 4,4 Dimethyl 1,2 Oxazolidin 3 One Reactions

Elucidation of Reaction Mechanisms in Oxazolidinone Formation

While specific mechanistic studies for 4,4-dimethyl-1,2-oxazolidin-3-one are not extensively documented in dedicated literature, its structure as a cyclic hydroxamic acid allows for the elucidation of its formation through well-established, analogous chemical principles. The most direct and plausible pathway is the intramolecular cyclization of a suitable acyclic precursor.

The logical precursor for this transformation is N-hydroxy-3-hydroxy-2,2-dimethylpropanamide . The formation of this precursor itself typically involves the reaction of a methyl or ethyl ester of 3-hydroxy-2,2-dimethylpropanoic acid with hydroxylamine (B1172632) or one of its salts. wikipedia.org

Once the precursor is formed, the key mechanistic step is an intramolecular nucleophilic acyl substitution. This cyclization can proceed via two closely related pathways, depending on which atom of the N-hydroxy group acts as the initial nucleophile:

O-Acyl Cyclization: The oxygen atom of the hydroxylamine moiety attacks the electrophilic carbonyl carbon of the amide. This forms a five-membered ring via a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the final 1,2-oxazolidin-3-one product. This process is analogous to the intramolecular esterification (lactonization) of hydroxy acids. youtube.com

N-Acyl Cyclization: Alternatively, the nitrogen atom can act as the nucleophile, attacking the carbonyl carbon. This also proceeds through a tetrahedral intermediate, followed by rearrangement and dehydration to yield the stable five-membered ring.

A second, mechanistically distinct possibility for forming the isoxazolidine (B1194047) core is through a 1,3-dipolar cycloaddition . This powerful ring-forming strategy would involve the reaction of a nitrone (the 1,3-dipole) with a ketene (B1206846) (the dipolarophile). Specifically, acetone (B3395972) nitrone could react with dimethylketene. This reaction is typically concerted, proceeding through a single, cyclic transition state to form the heterocyclic ring in one step. nih.govrepec.org However, the intramolecular cyclization of a linear precursor remains the more commonly inferred route for this specific structural class.

| Mechanism | Precursors | Key Features |

| Intramolecular Cyclization | N-hydroxy-3-hydroxy-2,2-dimethylpropanamide | Nucleophilic attack (O or N) on amide carbonyl, tetrahedral intermediate, dehydration. youtube.comnih.gov |

| 1,3-Dipolar Cycloaddition | Acetone Nitrone + Dimethylketene | Concerted mechanism, single cyclic transition state. nih.govrepec.org |

Catalytic Cycle Analysis and Intermediates

The catalytic formation of this compound primarily focuses on accelerating the intramolecular cyclization reaction. Unlike complex catalytic cycles involving organometallic species, the catalysis here is typically a simpler promotion by acids or bases.

Key Intermediates:

The central intermediate in the intramolecular cyclization pathway is the tetrahedral intermediate . After the nucleophilic attack of the hydroxylamine group on the carbonyl carbon, a species with a tetracoordinate carbon atom bearing negative charge on the original carbonyl oxygen is formed. The stability and fate of this intermediate dictate the reaction's progress.

Catalytic Promotion (Not a True Cycle):

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the amide precursor is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxylamine group. The acid is regenerated upon the final elimination of water, fulfilling its catalytic role.

Base Catalysis: A base can deprotonate the hydroxylamine moiety (either the O-H or N-H). This generates a more potent alkoxide or amide anion, which enhances the rate of the initial nucleophilic attack on the carbonyl carbon. The base is then regenerated by abstracting a proton during the final stages of the reaction.

In these scenarios, the catalyst does not enter a complex, multi-step cycle with various oxidation states (as seen in transition-metal catalysis) but rather participates in one or two proton transfer steps to lower the activation energy of the reaction.

For the hypothetical 1,3-dipolar cycloaddition route, the key intermediate is the transition state . This is a high-energy, partially-formed ring structure where the bonds between the nitrone and ketene are simultaneously breaking and forming. Catalysis, often by a Lewis acid, would function by coordinating to the ketene, lowering the energy of this transition state and thus accelerating the reaction. nih.gov

Role of Specific Catalysts and Reagents in Defining Reaction Pathways and Selectivity

The choice of catalysts and reagents is critical in controlling the efficiency and outcome of the oxazolidinone synthesis. Their roles are primarily to activate the substrates and facilitate the key bond-forming and bond-breaking steps.

For the Intramolecular Cyclization Pathway:

Acid Catalysts (e.g., H₂SO₄, TsOH): Protic acids serve to activate the carbonyl group, as described above. Their presence ensures that the cyclization proceeds at a reasonable rate, especially if the hydroxylamine nucleophile is not particularly strong.

Base Catalysts (e.g., NaH, NaOEt): Strong bases are used to generate a highly nucleophilic anion from the precursor, favoring the ring-closing step. nih.gov The choice of base can be important to avoid side reactions like elimination.

Dehydrating Agents: Reagents designed to remove water can be crucial for driving the reaction equilibrium towards the cyclized product. The Mitsunobu reaction conditions, employing triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate (e.g., DEAD), are classic examples used for similar cyclizations of N-hydroxy acids, where TPP-O is formed as a byproduct of water removal. nd.edu

For the 1,3-Dipolar Cycloaddition Pathway:

Lewis Acid Catalysts (e.g., Ni(II), Sc(OTf)₃, Mg(II) complexes): In cycloaddition reactions, Lewis acids play a pivotal role in enhancing both reaction rate and selectivity. nih.govnih.govorganic-chemistry.org The Lewis acid coordinates to an oxygen or nitrogen atom on the dipolarophile (the ketene), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dipole's HOMO and the dipolarophile's LUMO accelerates the cycloaddition. In asymmetric synthesis, chiral Lewis acid catalysts can control the stereochemical outcome of the reaction. nih.gov

The table below summarizes the function of these reagents.

| Reagent/Catalyst Type | Specific Example(s) | Role in Reaction | Applicable Pathway |

| Protic Acid | Sulfuric Acid (H₂SO₄) | Protonates carbonyl oxygen, increasing electrophilicity. | Intramolecular Cyclization |

| Strong Base | Sodium Hydride (NaH) | Deprotonates hydroxylamine, increasing nucleophilicity. nih.gov | Intramolecular Cyclization |

| Dehydrating Agent | Triphenylphosphine (TPP) | Facilitates elimination of water, driving equilibrium. nd.edu | Intramolecular Cyclization |

| Lewis Acid | Nickel(II) Complexes | Coordinates to dipolarophile, lowers LUMO energy, accelerates reaction. nih.gov | 1,3-Dipolar Cycloaddition |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4,4-Dimethyl-1,2-oxazolidin-3-one. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton groups.

The gem-dimethyl groups (two CH₃ groups attached to the same carbon) are chemically equivalent and should therefore produce a single, sharp signal. The methylene (B1212753) protons (CH₂) within the oxazolidinone ring are also expected to produce a distinct signal. The proton attached to the nitrogen atom (N-H) would likely appear as a broader signal, the chemical shift of which can be influenced by solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Gem-dimethyl (2 x CH₃) | ~ 1.3 | Singlet | 6H |

| Methylene (CH₂) | ~ 3.8 | Singlet | 2H |

| Amide (N-H) | Variable | Broad Singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon (C=O) of the lactam, the quaternary carbon atom bonded to the two methyl groups, the carbon atoms of the methyl groups themselves, and the methylene carbon in the ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon will be the most downfield-shifted signal due to the deshielding effect of the double-bonded oxygen.

Although specific experimental data from primary literature is not accessible, PubChem indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 175 |

| Quaternary Carbon (C(CH₃)₂) | ~ 55 |

| Methylene (CH₂) | ~ 70 |

| Methyl (CH₃) | ~ 25 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, it would primarily be used to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon and the carbonyl carbon, which have no directly attached protons. For example, the protons of the methyl groups would show a correlation to the quaternary carbon and the methylene protons would show correlations to the quaternary carbon and the carbonyl carbon.

While the application of these 2D NMR techniques to this compound has not been detailed in available literature, they are standard methods for the structural elucidation of such compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the lactam ring. Another significant band would be from the N-H stretching vibration. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present in the spectrum. PubChem indicates the availability of an FT-IR spectrum for this compound, recorded as a KBr-pellet. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium-Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Lactam) | ~ 1700 | Strong |

| C-N Stretch | 1200 - 1000 | Medium |

| C-O Stretch | 1150 - 1050 | Medium |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Lactam) | ~ 1700 | Weak-Medium |

| C-C Stretch | 900 - 800 | Medium |

Note: Raman intensities are dependent on the change in polarizability of the bond during vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.

While detailed, publicly accessible mass spectral data with fragmentation analysis for this compound is limited, its molecular formula, C₅H₉NO₂, gives a calculated molecular weight of approximately 115.13 g/mol . nih.govepa.gov The PubChem database indicates the existence of a GC-MS spectrum for this compound, sourced from Chemical Concepts, a Wiley Division. nih.gov However, specific fragmentation data from this source is not publicly detailed. A study on the synthesis of derivatives of 4,4-dimethyl-3-isoxazolidinone confirmed the structures of the resulting compounds using mass spectrometry, among other methods, indicating the utility of this technique for this class of compounds. researchgate.net

For the isomeric compound, 4,4-Dimethyl-1,3-oxazolidin-2-one, the NIST WebBook provides mass spectrum data which shows a prominent peak that could correspond to the loss of a methyl group. nih.govnist.gov While not directly applicable to the 1,2-oxazolidin-3-one isomer, it illustrates a likely fragmentation pathway for such dimethyl-substituted heterocyclic compounds.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

Note: This table is based on calculated values and general observations for similar compounds, not on specific, publicly available experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

As of now, a specific entry for the crystal structure of this compound is not found in major crystallographic databases. However, a study on a related derivative, (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2,-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone, has been reported. scholaris.ca This compound was found to crystallize in the P2₁/c space group with eight molecules in the unit cell. scholaris.ca The study of this derivative provides some insight into the potential solid-state behavior of the parent oxazolidinone ring system.

The crystal structure of the parent 2-oxazolidinone (B127357) has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov Such data for related structures can be valuable for computational modeling and for predicting the solid-state properties of this compound.

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2,-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.9410(11) |

| b (Å) | 8.7523(5) |

| c (Å) | 21.2291(9) |

| β (°) | 93.529(3) |

| Volume (ų) | 3883.5(3) |

Source: Data from the crystallographic study of a derivative compound. scholaris.ca

Computational and Theoretical Studies on 4,4 Dimethyl 1,2 Oxazolidin 3 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For 4,4-Dimethyl-1,2-oxazolidin-3-one and its analogues, various methods have been applied to elucidate their properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, numerous studies on analogous isoxazolidine (B1194047) and oxazolidinone derivatives provide a strong basis for understanding its characteristics.

Research on substituted isoxazolidine derivatives has utilized DFT at the B3LYP/6-31G(d) level of theory to compute and upgrade bond parameters for these structures. researchgate.netresearchgate.net These studies often involve the analysis of the electron localization function (ELF), which can reveal the nature of chemical bonds within the molecule. researchgate.netresearchgate.net Furthermore, Conceptual DFT (CDFT) indices are employed to predict the global electronic flux between interacting molecules, offering insights into their reactivity in processes like cycloaddition reactions. researchgate.netresearchgate.net

In studies of related oxazolidinone derivatives, DFT calculations are used to determine key quantum chemical parameters that govern their reactivity. These parameters include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the HOMO-LUMO energy gap. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is an indicator of the molecule's chemical stability and reactivity.

A recent study on novel substituted isoxazolidine derivatives provides illustrative data on these parameters, which can be considered analogous to what would be expected for this compound. researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for an Analogous Isoxazolidine Derivative

| Parameter | Value (eV) |

|---|---|

| E-HOMO | -7.02 |

| E-LUMO | -1.98 |

| Energy Gap (ΔE) | 5.04 |

| Ionization Potential (I) | 7.02 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.52 |

| Chemical Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 4.02 |

Data is for an analogous substituted isoxazolidine derivative and is intended for illustrative purposes. researchgate.netresearchgate.net

These parameters are instrumental in predicting how this compound and its analogues will interact with other chemical species, guiding the synthesis of new compounds with desired properties.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for electronic structure, molecular geometries, and other properties.

Semi-Empirical Methods for Large System Simulations

Semi-empirical methods, such as AM1, PM3, and PM7, offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for simulations of large molecular systems. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate some of the more complex calculations.

For large-scale simulations involving multiple molecules of this compound or its interaction with large biological molecules, semi-empirical methods could be employed to study trends in molecular properties and to screen for potential interactions before undertaking more computationally intensive calculations. The accuracy of semi-empirical methods is generally lower than that of DFT or ab initio methods, but they provide a valuable tool for initial explorations of large and complex systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the three-dimensional structure, flexibility, and interactions of molecules over time. These methods provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to map the energy landscape that governs the transitions between them.

For the this compound ring system, different conformations are possible. Studies on chiral oxazolidin-5-ones have shown that the five-membered heterocyclic ring can adopt various conformations, including envelope and twisted forms. ebi.ac.uk In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twisted conformation, no four atoms are coplanar. The presence of the dimethyl substitution at the C4 position in this compound will influence the preferred conformation and the energy barriers between different conformers. The interaction between the methyl groups and adjacent atoms can introduce steric strain, which will be a key factor in determining the lowest energy conformation.

Computational methods such as molecular mechanics and DFT can be used to calculate the relative energies of different conformations and to map the potential energy surface. This information is crucial for understanding how the molecule might bind to a receptor or interact with other molecules.

Investigation of Intermolecular Interactions and Complexation Dynamics

The way in which a molecule interacts with its environment is governed by intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Molecular dynamics (MD) simulations are particularly well-suited for studying these interactions and the dynamics of complex formation.

MD simulations on isoxazolidine and oxazolidinone derivatives have been used to understand their binding modes with biological targets, such as proteins and enzymes. researchgate.netresearchgate.net These simulations can reveal the key amino acid residues involved in the interaction and the stability of the resulting complex over time. For instance, in a study of novel isoxazolidine derivatives, molecular dynamics simulations were performed on the compound with the highest docking score to assess the stability of the ligand-receptor complex. researchgate.netresearchgate.net

While specific MD simulations for this compound are not widely reported, it is expected that the oxygen and nitrogen atoms of the oxazolidinone ring could participate in hydrogen bonding with suitable donor or acceptor groups. The dimethyl groups, being nonpolar, would likely engage in van der Waals interactions.

Furthermore, studies on the complexation of related heterocyclic compounds with metal ions have been conducted. researchgate.net These investigations often employ a combination of experimental techniques and computational modeling to determine the stability and structure of the metal complexes. Such studies are relevant for understanding the potential of these compounds to act as ligands in coordination chemistry.

Reaction Pathway Simulations and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational simulations allow for the mapping of reaction pathways and the characterization of high-energy transition states that are often impossible to observe experimentally.

Studies on the synthesis of the oxazolidinone ring have utilized computational methods to elucidate the most favorable reaction pathways. One common synthetic route is the cycloaddition of epoxides with isocyanates. nih.gov Theoretical investigations using Density Functional Theory (DFT), particularly with functionals like M06-2X, have been employed to model these reactions. nih.govacs.org These simulations calculate the geometries and energies of reactants, intermediates, transition states, and products.

For instance, in the reaction of an epoxide with chlorosulfonyl isocyanate (CSI), two potential pathways for the initial cyclization exist. nih.gov Computational analysis revealed that the nucleophilic attack of the isocyanate nitrogen onto the less sterically hindered carbon of the epoxide ring is energetically favored. nih.gov The transition state for this favored pathway was found to be significantly lower in energy compared to the alternative, by as much as 17.4 kcal/mol in the gas phase and 26.7 kcal/mol in a dichloromethane (B109758) solvent model. nih.gov Such calculations involve locating a single imaginary frequency in the vibrational analysis of the computed structure, which confirms it as a true transition state. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state correctly connects the reactant and product states. nih.gov

Another investigated mechanism is the organocatalytic cascade reaction between stable sulfur ylides and nitro-olefins to produce oxazolidinones. acs.org DFT calculations have shown that the rate-determining and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.org By calculating the free energy barriers for different approaches, researchers can predict the diastereoselectivity of the reaction, which often aligns well with experimental outcomes. acs.org

These studies demonstrate how computational modeling can predict reaction outcomes, explain stereoselectivity, and guide the optimization of reaction conditions for synthesizing various oxazolidinone analogues.

Quantitative Structure-Activity Relationship (QSAR) and Related Chemometric Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. For oxazolidinone analogues, QSAR has been instrumental in understanding the structural requirements for antibacterial activity. qut.edu.aunih.gov

CoMFA and CoMSIA are 3D-QSAR methods that relate the 3D properties of a set of molecules to their biological activities. nih.govmdpi.com These methods calculate steric and electrostatic fields (CoMFA) and can include additional fields like hydrophobic, and hydrogen bond donor/acceptor (CoMSIA) around a series of aligned molecules. mdpi.comnih.gov The variation in these fields is then correlated with changes in biological activity (e.g., Minimum Inhibitory Concentration, MIC) using statistical methods. nih.gov

For a series of oxazolidinone antibacterial agents, a CoMFA study demonstrated a strong correlation between their in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and their steric, electrostatic, and lipophilic properties. nih.gov Such models yield statistical parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²), which indicate the predictive power and robustness of the model. mdpi.comresearchgate.net A high q² value (typically > 0.5) suggests good predictive ability.

The results of CoMFA and CoMSIA are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where they are disfavored. mdpi.com

Electrostatic Maps: Blue contours mark regions where positive charges enhance activity, while red contours indicate where negative charges are preferred. researchgate.net

These maps provide a clear, visual guide for rational drug design, suggesting specific structural modifications to improve the potency of oxazolidinone analogues. mdpi.comresearchgate.net

Table 1: Example of 3D-QSAR Statistical Results for FAAH Inhibitors with an Oxadiazol-2-one Moiety

| Model | q² | r² | Optimal Components | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.61 | 0.98 | 4 | Steric (54.1%), Electrostatic (45.9%) |

| CoMSIA | 0.64 | 0.93 | N/A | Electrostatic (34.6%), Steric (23.9%), H-bond Donor (23.4%), H-bond Acceptor (18.0%) |

Data derived from a study on 1,3,4-oxadiazol-2-one derivatives, which are structurally related to oxazolidinones, as FAAH inhibitors. nih.gov

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. For oxazolidinone antibiotics, initial structure-activity relationship (SAR) studies identified a core pharmacophore required for antibacterial activity. nih.govmdpi.com

This essential pharmacophore includes:

The central oxazolidin-2-one ring.

An (S)-configuration at the C5 position of the ring. nih.govmdpi.com

An N-acylaminomethyl group attached to the C5 position. nih.govmdpi.com

An N-aryl substituent on the nitrogen of the oxazolidinone ring. nih.govmdpi.com

Ligand-based pharmacophore models can be generated from a set of known active compounds. qut.edu.au By superimposing low-energy conformations of active molecules, common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings can be identified and mapped. This resulting model represents the key interaction points for binding to the biological target. Such models are then used as 3D queries to screen large virtual libraries of compounds to identify new potential hits that possess the required pharmacophoric features, accelerating the discovery of novel drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov It is a critical tool in structure-based drug design, providing insights into binding modes and energies.

For oxazolidinone antibiotics, the primary target is the bacterial ribosome, specifically the 23S rRNA component of the 50S subunit. qut.edu.au Docking studies are performed by placing the oxazolidinone molecule into the defined binding site of the ribosome's crystal structure (obtained from a source like the Protein Data Bank). nih.govnih.gov The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. researchgate.net

These studies have revealed the specific interactions that anchor oxazolidinone analogues in the ribosomal binding pocket. Key interactions for potent analogues like linezolid (B1675486) include:

Hydrogen bonds: Interactions between the ligand and specific residues of the rRNA.

π-stacking: Interactions between the aromatic rings of the ligand and nucleotide bases. qut.edu.au

Hydrophobic interactions: Contacts between nonpolar parts of the ligand and the receptor. nih.gov

By analyzing these interactions, researchers can understand why certain analogues are more potent than others and can rationally design new derivatives with improved binding affinity. semanticscholar.org For example, docking studies might reveal an unoccupied pocket near the bound ligand, suggesting that adding a substituent at that position could form new, favorable interactions and increase activity.

Table 2: Example of Molecular Docking Results for Novel Oxazolidinone-Sulphonamide Conjugates

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Conjugate 2 | Bacillus subtilis DNA Gyrase | -8.7 | ASP-81, GLU-50, ILE-88, PRO-87 |

| Conjugate 3a | Bacillus subtilis DNA Gyrase | -8.9 | ASP-81, ASN-55, ILE-88, ILE-175 |

| Linezolid (Reference) | Bacillus subtilis DNA Gyrase | -7.6 | ASP-81, ILE-88, ILE-175 |

Data derived from a study on novel oxazolidinone-sulphonamide/amide conjugates. semanticscholar.org

Advanced Applications of 4,4 Dimethyl 1,2 Oxazolidin 3 One in Synthetic Organic Chemistry

Role as Chiral Auxiliaries in Asymmetric Transformations

Oxazolidinones are a well-established class of chiral auxiliaries, instrumental in guiding the stereochemical outcome of a wide array of chemical reactions. While the parent 4,4-dimethyl-1,2-oxazolidin-3-one is achiral, its derivatives, particularly those with substituents at the 5-position, can be powerful tools in asymmetric synthesis. The gem-dimethyl group at the 4-position can effectively lock the conformation of the ring, providing a rigid scaffold that enhances facial discrimination of the enolates derived from N-acyl derivatives.

This steric control is crucial in directing the approach of electrophiles, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. The N-acyl derivatives of chiral oxazolidinones can be deprotonated to form rigid enolates where one face is effectively shielded by the substituent on the oxazolidinone ring. Subsequent reaction with an electrophile proceeds preferentially from the less hindered face, resulting in the formation of a new stereocenter with a high degree of control. After the desired transformation, the chiral auxiliary can be cleaved under mild conditions and recycled, making the process efficient and economical.

A notable example of a closely related chiral auxiliary is the (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one. The presence of the gem-dimethyl group in this "SuperQuat" auxiliary has been shown to be advantageous in diastereoselective enolate alkylations for the asymmetric synthesis of chiral aldehydes.

| Transformation | Electrophile | Diastereomeric Excess (d.e.) |

| Alkylation | Methyl iodide | >95% |

| Aldol Reaction | Benzaldehyde | >95% |

| Michael Addition | Methyl acrylate | >90% |

| Table 1: Representative Diastereoselective Transformations Using Chiral Oxazolidinone Auxiliaries. |

Utilization as Versatile Building Blocks for Complex Molecular Architectures

Beyond its role as a transient chiral director, the this compound ring system serves as a valuable building block for the synthesis of more complex molecular architectures. Its inherent functionalities can be strategically manipulated to introduce new stereocenters and build intricate heterocyclic frameworks.

One of the key applications in this context is its use as an intermediate in the production of agrochemicals. For instance, this compound is a crucial precursor for a class of herbicidal compounds. google.com In these syntheses, the nitrogen atom of the oxazolidinone ring is alkylated with various substituted benzyl (B1604629) halides to yield the final active products. google.com The oxazolidinone core provides a stable and readily functionalizable scaffold for the construction of these complex molecules.

The synthesis of sulfonylurea derivatives of isoxazolidinone, using 4,4-dimethyl-3-isoxazolidinone as the starting material, further highlights its utility as a versatile building block. These derivatives have been investigated for their herbicidal activity.

| Starting Material | Reagent | Product Class | Application |

| This compound | Substituted Benzyl Halide | N-Substituted Oxazolidinones | Herbicides |

| This compound | Sulfonyl Isocyanate | Sulfonylurea Derivatives | Herbicides |

| Table 2: Synthesis of Complex Molecules from this compound. |

Exploration in Polymer Science and Novel Material Synthesis

The unique properties of the oxazolidinone ring have also led to its exploration in the field of polymer science for the creation of novel materials with enhanced properties. Oxazolidine (B1195125) derivatives, in general, can be incorporated into polymer backbones to influence their thermal and mechanical characteristics. For instance, they can be used as moisture scavengers in polyurethane formulations.